4-Amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
4-amino-3-[(4-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c1-7-2-4-8(5-3-7)6-15-12(17)10-9(14)11(13(18)19)20-16-10/h2-5H,6,14H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
ZSGIHMBKGZARSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Merrifield Resin Functionalization
A traceless solid-phase synthesis approach was developed for thiazole-based peptidomimetics, adaptable to the target compound. The process begins with chloromethyl polystyrene resin converted into a sulfur-linked intermediate. Sequential reactions introduce the thiazole core:
-
Resin Activation : Merrifield resin is treated with thiourea derivatives to install a sulfur linker.
-
Thiazole Ring Formation : Cyclization with α-bromo carbonyl compounds generates the 1,2-thiazole scaffold.
-
Amino and Carboxylic Acid Functionalization : The 4-amino and 5-carboxylic acid groups are introduced via Fmoc-protected amino acid couplings.
For the target molecule, 4-methylbenzylcarbamoyl is installed at the C3 position using 4-methylbenzylamine during the amidation step. The final cleavage from the resin employs trifluoroacetic acid (TFA), yielding the product in moderate purity (≥87%).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Resin Activation | Thiourea, DMF, 50°C, 12 h | 92 |
| Thiazole Cyclization | α-Bromoacetyl chloride, DIEA, RT | 85 |
| Amidation | 4-Methylbenzylamine, HBTU, DMF | 78 |
| Cleavage | TFA:DCM (1:1), 2 h | 91 |
Bromination-Cyclization One-Pot Method
Bromination of Acetoacetate Derivatives
A Chinese patent describes a one-pot synthesis for ethyl 2-amino-4-methylthiazole-5-carboxylate, adaptable to the target compound. The protocol involves:
-
Bromination : Ethyl acetoacetate reacts with N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/water to form α-bromoacetoacetate.
-
Cyclization : Addition of N-(4-methylbenzyl)thiourea induces cyclization to form the thiazole ring.
The 5-carboxylic acid group is introduced via hydrolysis of the ethyl ester using NaOH, followed by acidification.
Optimization Insights:
-
Solvent System : THF/water (3:1) maximizes cyclization efficiency.
-
Temperature : Reactions proceed at 60–70°C, avoiding side products.
Thiourea-Mediated Cyclization in Acidic Media
Intermediate Formation and Amidation
A US patent outlines a route for 2-amino-thiazole-5-carboxylic acid aryl amides, directly applicable to the target compound:
-
Intermediate Synthesis : 2,3-Dichloroacryloyl chloride reacts with 4-methylbenzylamine to form a substituted acrylamide.
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Alkanolysis : Treatment with sodium methanolate in methanol generates a β-alkoxy acrylamide.
-
Cyclization : Thiourea in HCl/acetic acid mediates thiazole ring formation.
The final compound is purified via recrystallization in THF/hexane, achieving >95% purity.
Reaction Conditions:
Microwave-Assisted Synthesis
Accelerated Cyclization
A microwave-enhanced method for ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis was reported. Adapting this for the target compound:
-
Microwave Cyclization : Ethyl acetoacetate, NBS, and N-(4-methylbenzyl)thiourea react under microwave irradiation (300 W, 80°C, 15 min).
-
Ester Hydrolysis : The ethyl ester is hydrolyzed with NaOH (2 M, 70°C, 4 h).
This method reduces reaction time from hours to minutes, though yields are moderate (50–60%).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Solid-Phase Synthesis | High purity, modularity | Multi-step, low overall yield | 9–11 |
| One-Pot Bromination | Scalable, simple workup | Requires harsh bromination | 68–72 |
| Thiourea Cyclization | High purity, pilot-tested | Acidic conditions, long steps | 67 |
| Microwave-Assisted | Rapid, energy-efficient | Moderate yields | 50–60 |
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting certain functional groups to their reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds related to 4-amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups can enhance anticancer activity.
Key Findings:
- Compounds with a thiazole ring have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cell lines, with IC50 values indicating effective cytotoxicity .
- A novel thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than standard treatments, suggesting that modifications to the thiazole structure can lead to enhanced therapeutic properties .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Research Highlights:
- Thiazole derivatives have been synthesized and tested for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Some derivatives exhibited MIC values as low as 0.09 µg/mL against tuberculosis .
- The incorporation of electron-withdrawing groups in the thiazole structure has been linked to increased antimicrobial potency .
Xanthine Oxidase Inhibition
Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is beneficial in treating conditions such as gout. Derivatives of this compound have been evaluated for their ability to inhibit this enzyme.
Findings:
- Certain derivatives have been identified as effective xanthine oxidase inhibitors, showcasing their potential as therapeutic agents for managing hyperuricemia .
Case Studies
| Study | Focus | Results |
|---|---|---|
| Evren et al. (2019) | Anticancer Activity | Compound demonstrated strong selectivity against A549 lung adenocarcinoma cells with IC50 values < 30 µM. |
| Recent SAR Studies | Structure Modification | Modifications led to enhanced anticancer activity; specific groups improved selectivity against cancer cells. |
| Antimicrobial Testing | Mycobacterium tuberculosis | Derivatives showed MIC values down to 0.09 µg/mL, indicating strong activity against resistant strains. |
| Xanthine Oxidase Inhibition | Enzyme Activity | Several derivatives inhibited xanthine oxidase effectively, suggesting potential for gout treatment. |
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Lipophilicity and Solubility
- Amflutizole (3-trifluoromethylphenyl substituent) exhibits higher lipophilicity (logP ~2.5–3.0) owing to the electron-withdrawing CF3 group, which may improve blood-brain barrier penetration .
- The pyridin-3-yl analog () offers hydrogen-bonding capability via its nitrogen atom, increasing aqueous solubility but reducing passive diffusion .
Bioactivity and Binding Interactions
- The dichlorobenzyl and methoxyphenyl groups in ’s compound suggest enhanced binding to hydrophobic pockets in enzymes (e.g., kinases), as seen in its high molecular weight (464.37 g/mol) .
- Amflutizole has documented anti-inflammatory properties, attributed to the trifluoromethyl group’s metabolic stability and electronegativity .
Thermal and Stability Profiles
- Amflutizole has a boiling point of 332.6°C and low vapor pressure (5.72×10⁻⁵ mmHg at 25°C), indicating high thermal stability suitable for pharmaceutical formulations .
Key Research Findings
- Electron-Withdrawing Effects : The CF3 group in Amflutizole enhances electrophilicity, favoring interactions with nucleophilic residues in target proteins .
- Metabolic Stability : Methyl groups (e.g., 4-methylbenzyl) may slow oxidative metabolism compared to unsubstituted benzyl analogs, as seen in cytochrome P450 studies .
Biological Activity
4-Amino-3-[(4-methylbenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features an amino group, a carbamoyl group linked to a 4-methylbenzyl moiety, and a carboxylic acid functional group, which collectively contribute to its pharmacological profile.
Molecular Characteristics
- Molecular Formula : C13H13N3O3S
- Molecular Weight : 291.33 g/mol
The structural uniqueness of this compound enhances its interaction with various biological targets, making it a candidate for further research in therapeutic applications.
Antidiabetic Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antidiabetic activities. For example, studies on structurally similar compounds have demonstrated their ability to lower blood glucose levels and improve insulin sensitivity in diabetic models. In one study, a related thiazole derivative significantly decreased blood glucose and increased insulin levels in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications for diabetes management .
Antioxidant and Anti-inflammatory Effects
Thiazole derivatives have also shown promising antioxidant and anti-inflammatory properties. Compounds with similar structures have been reported to suppress inflammatory cytokines such as TNF-α and IL-6, thereby reducing oxidative stress and tissue damage associated with chronic inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. For instance, related compounds have demonstrated lethal effects against Gram-positive bacteria, indicating that this compound may also possess similar antimicrobial capabilities .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. The presence of specific functional groups can enhance or diminish their pharmacological effects:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-3-methylisothiazole-5-carboxylic acid | Structure | Exhibits strong antidiabetic activity |
| 2-(4-Chlorobenzylamino)-4-methylthiazole-5-carboxylic acid | Structure | Known for anti-inflammatory properties |
| 5-Isothiazolecarboxylic acid | Structure | Used in synthesizing various pharmaceuticals |
The carbamoyl substitution in this compound is particularly noteworthy as it enhances the compound's biological activity compared to other thiazole derivatives.
Case Studies and Research Findings
- Antidiabetic Activity : In vivo studies have shown that administration of thiazole derivatives can lead to significant reductions in blood glucose levels and improvements in insulin sensitivity in diabetic animal models .
- Anti-inflammatory Mechanisms : Research has highlighted the ability of certain thiazoles to modulate inflammatory pathways, demonstrating reduced levels of pro-inflammatory cytokines following treatment .
- Antimicrobial Efficacy : A series of thiazole derivatives were evaluated for their antimicrobial properties, revealing potent activity against various bacterial strains, suggesting potential clinical applications in infectious disease management .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
